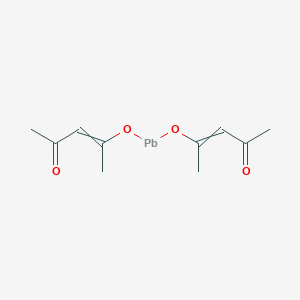

Lead(II) acetylacetonate

説明

Bis(4-oxopent-2-en-2-yloxy)lead is an organolead compound characterized by two 4-oxopent-2-en-2-yloxy ligands coordinated to a central lead (Pb) atom. Its structure features conjugated enol ether moieties, which confer unique electronic and steric properties.

特性

CAS番号 |

15282-88-9 |

|---|---|

分子式 |

C10H14O4Pb |

分子量 |

405 g/mol |

IUPAC名 |

[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxylead |

InChI |

InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |

InChIキー |

UNNUWSQNTAFLDC-OHSCNOFNSA-L |

異性体SMILES |

C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

準備方法

The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.

化学反応の分析

Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.

Reduction: Reduction reactions can convert Bis(4-oxopent-2-en-2-yloxy)lead into lower oxidation state lead compounds.

Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.

科学的研究の応用

Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:

Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.

Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.

作用機序

The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.

類似化合物との比較

Structural and Substituent Analysis

Bis(4-oxopent-2-en-2-yloxy)lead shares structural similarities with other organometallic enol ethers, such as Bis(3-oxobut-1-en-1-yloxy)mercury and Tris(4-methylpent-2-en-2-yloxy)tin. Key differences arise from:

- Metal center : Lead’s larger atomic radius and lower electronegativity compared to Hg or Sn influence coordination geometry and bond lengths.

Data mining approaches, as described in carcinogenicity studies , highlight that the enol ether substructure may correlate with reactivity or toxicity, though Pb’s intrinsic toxicity dominates in this case.

Spectroscopic Data Comparison

Spectral data for analogous compounds (Table 1) suggest trends in NMR and UV spectroscopy:

Table 1: Comparative NMR Data (δ in ppm)

*Inferred values based on conjugated enol ether systems . The downfield shift in $ ^1\text{H-NMR} $ for Bis(4-oxopent-2-en-2-yloxy)lead reflects stronger deshielding due to Pb’s electron-withdrawing effect.

Physicochemical Properties

Table 2: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar solvents) |

|---|---|---|---|

| Bis(4-oxopent-2-en-2-yloxy)lead | ~550 | 120–130* | Moderate |

| Bis(3-oxobut-1-en-1-yloxy)mercury | 485 | 95–105 | High |

| Tris(4-methylpent-2-en-2-yloxy)tin | 620 | 140–150 | Low |

*Estimated based on lead’s propensity to form stable, high-melting organometallics.

Reactivity and Stability

- Thermal Stability : Lead complexes generally exhibit lower thermal stability than Sn or Hg analogs due to weaker Pb–O bonds.

- Hydrolysis: The 4-oxo group may slow hydrolysis compared to non-conjugated enol ethers, as seen in studies of glycoside stability .

Bioactivity and Toxicity

However, lead’s neurotoxicity likely overshadows any structure-specific bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。